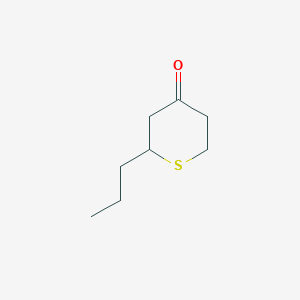
2-Propylthian-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylthian-4-one is an organic compound belonging to the class of thianones, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with a sulfur atom and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthian-4-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of tetrahydrothiopyran-4-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-chlorosuccinimide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thianones.
Applications De Recherche Scientifique
2-Propylthian-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antitumor agent.
Industry: It is used in the production of photosensitive semiconductors and electrochromic materials.
Mécanisme D'action
The mechanism of action of 2-Propylthian-4-one involves its interaction with specific molecular targets. The sulfur atom in the ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it effective in various biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butylthian-4-one
- 2-Methylthian-4-one
- 2-Ethylthian-4-one
Comparison
2-Propylthian-4-one is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. Compared to 2-Butylthian-4-one, it has a different steric profile, affecting its interaction with molecular targets. The presence of a propyl group also enhances its lipophilicity, potentially improving its bioavailability .
Propriétés
Formule moléculaire |
C8H14OS |
|---|---|
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
2-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |
Clé InChI |
HFUZEYIETGEUOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=O)CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















